1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate
Overview
Description
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate is an organic compound with the molecular formula C8H12O6S and a molecular weight of 236.24 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with two acetate groups and a dioxide functionality. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate typically involves the reaction of tetrahydrothiophene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxide functionality back to a sulfide.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dioxide functionality, which can participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate can be compared with other similar compounds, such as:
Tetrahydrothiophene-3,4-diyl diacetate: Lacks the dioxide functionality, making it less reactive in redox reactions.
1,1-dioxidotetrahydrothiophene-2,3-diyl diacetate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Sulfolane: A related sulfur-containing heterocycle with different industrial applications.
The uniqueness of this compound lies in its combination of the tetrahydrothiophene ring and the dioxide functionality, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-acetyloxy-1,1-dioxothiolan-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSJBDHUMRVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CS(=O)(=O)CC1OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192094 | |
Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3050-91-7 | |
Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3050-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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